tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate

Description

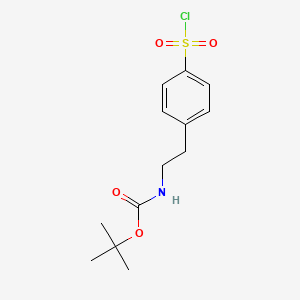

tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine linked to a phenethyl group substituted with a para-chlorosulfonyl moiety. The chlorosulfonyl group (-SO₂Cl) is highly reactive, enabling nucleophilic substitutions (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters, respectively.

Properties

IUPAC Name |

tert-butyl N-[2-(4-chlorosulfonylphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)20(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOUJZQVQXOKTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230799-25-2 | |

| Record name | tert-butyl N-{2-[4-(chlorosulfonyl)phenyl]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)phenethyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorosulfonyl group in tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Reduction Reactions: Reduction of the chlorosulfonyl group can lead to the formation of sulfonamide derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonic Acids: Formed through oxidation reactions.

Sulfonate Esters: Formed through nucleophilic substitution with alcohols.

Scientific Research Applications

tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is a solid substance used in organic synthesis and research. The compound is known for its reactivity due to the chlorosulfonyl group, making it a valuable intermediate in synthesizing various chemical compounds.

Applications in Scientific Research

- Chemistry this compound is used as an intermediate in synthesizing various organic compounds. It is particularly useful in preparing sulfonamide-based drugs and other biologically active molecules.

- Biology This compound modifies proteins and peptides through sulfonylation reactions in biological research. It helps study protein functions and interactions.

- Medicine The compound is used in the synthesis of pharmaceutical intermediates, especially in developing drugs that target specific enzymes or receptors.

- Industry this compound is used to produce specialty chemicals and advanced materials in the chemical industry.

Chemical Reactions

The chlorosulfonyl group's reactivity allows this compound to undergo several types of reactions:

- Substitution Reactions The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles like amines, alcohols, and thiols.

- Oxidation Reactions The compound can be oxidized to form sulfonic acid derivatives.

- Reduction Reactions Reducing the chlorosulfonyl group can lead to sulfonamide derivatives.

Common reagents and conditions for these reactions include:

- Nucleophilic Substitution Amines, alcohols, and thiols in the presence of a base like triethylamine.

- Oxidation Oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction Reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions include sulfonamides (through nucleophilic substitution with amines), sulfonic acids (through oxidation reactions), and sulfonate esters (through nucleophilic substitution with alcohols).

Protein Modification

The compound is utilized to modify proteins through sulfonylation reactions, which aids in studying protein functions and interactions. Case studies have demonstrated its effectiveness in selectively targeting specific amino acids within proteins, thereby influencing enzymatic activities.

Pharmaceutical Development

It serves as an intermediate in synthesizing sulfonamide-based drugs known for their antimicrobial properties. Research indicates that derivatives of this compound exhibit varying degrees of biological activity against different pathogens, highlighting its potential in drug development.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins, peptides, and other molecules. The formation of these covalent bonds can alter the structure and function of the target molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, physical properties, and applications of tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate and its analogs:

*Calculated data due to lack of direct evidence.

†Assumed formula based on synthesis in .

‡Example from .

Hazard Profiles

- Chlorosulfonyl-containing compounds (e.g., CAS 269747-25-3) are classified as corrosive (H314), requiring inert storage (2–8°C) and protective equipment .

Key Research Findings

Enzyme Inhibition : tert-Butyl-(4-(chlorosulfonyl)-2,6-diethylphenyl)carbamate demonstrated efficacy in inhibiting Mycobacterium tuberculosis PptT, highlighting the role of sulfonyl groups in targeting bacterial enzymes .

Isostere Applications : Cyclopentane-dione derivatives (e.g., Compound 34) mimic carboxylic acids, enabling improved metabolic stability in drug candidates .

Synthetic Utility : tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate is a key precursor for generating sulfonamide libraries in high-throughput screening .

Biological Activity

tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate is a synthetic compound widely recognized for its utility in organic synthesis, particularly as an intermediate in the production of biologically active molecules. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the nucleophilic substitution of tert-butyl carbamate with 4-(chlorosulfonyl)phenethyl chloride in the presence of a base like triethylamine. This reaction is conducted under controlled conditions to ensure high yield and purity . The compound's structure is characterized by a chlorosulfonyl group, which is crucial for its biological activity.

The biological activity of this compound primarily stems from the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and peptides, leading to modifications that can alter their structure and function. Such modifications can impact various biological pathways, making this compound a valuable tool in biochemical research .

Biological Applications

1. Protein Modification:

- The compound is utilized to modify proteins through sulfonylation reactions, aiding in the study of protein functions and interactions .

- Case studies have demonstrated its effectiveness in selectively targeting specific amino acids within proteins, thereby influencing enzymatic activities.

2. Pharmaceutical Development:

- It serves as an intermediate in synthesizing sulfonamide-based drugs, which are known for their antimicrobial properties .

- Research indicates that derivatives of this compound exhibit varying degrees of biological activity against different pathogens, highlighting its potential in drug development.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique phenethyl moiety, which provides additional reactivity. This versatility allows it to participate in various chemical reactions, making it a valuable intermediate for creating complex organic molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate?

- Methodological Answer : A common approach involves multi-step synthesis starting with Boc-protected intermediates. For example, tert-butyl carbamate derivatives can be synthesized via Boc-protection of primary amines under anhydrous conditions. In a nitrogen atmosphere, Boc₂O is added dropwise to a solution of the amine in DCM at low temperatures (-78°C), followed by gradual warming to room temperature. Acidic workup (e.g., 1 M HCl) and extraction with EtOAc/DCM are used for purification . Ensure stoichiometric control of Boc₂O to avoid side reactions.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Engineering Controls : Use fume hoods to ensure adequate ventilation and minimize inhalation risks .

- Personal Protective Equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile), safety goggles with side shields, and lab coats. Respiratory protection (e.g., P95 masks) is advised if dust or vapors are generated .

- Storage : Store in airtight containers at room temperature, protected from light and incompatible materials like strong acids/bases .

Q. How should researchers characterize the purity of tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate?

- Methodological Answer :

- Chromatography : Purify via column chromatography using gradients of EtOAc/hexane. Monitor fractions by TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .

- Spectroscopy : Confirm structure using ¹H/¹³C NMR (e.g., Boc-group protons at δ 1.4 ppm in CDCl₃) and ESI-MS for molecular ion verification .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc-protection steps?

- Methodological Answer :

- Temperature Control : Maintain strict低温 conditions (-78°C) during Boc₂O addition to prevent premature decomposition .

- Stoichiometry : Use a 1.1–1.2 molar excess of Boc₂O relative to the amine to ensure complete protection while minimizing side products.

- Workup : Adjust pH to ~5 during aqueous extraction to protonate unreacted amines, improving separation efficiency .

Q. What strategies resolve discrepancies in reported solubility or stability data?

- Methodological Answer :

- Experimental Validation : Conduct stability studies under varying conditions (e.g., pH, temperature) using HPLC to monitor degradation. For example, notes stability at room temperature but potential reactivity with strong oxidizers .

- Solubility Screening : Test in aprotic solvents (DCM, THF) and polar aprotic solvents (DMF, DMSO) at 25°C, noting any precipitation or exothermic reactions .

Q. How to address low yields in coupling reactions involving chlorosulfonyl groups?

- Methodological Answer :

- Activation of Sulfonyl Chlorides : Pre-activate the chlorosulfonyl group with catalytic DMAP or pyridine to enhance electrophilicity.

- Solvent Optimization : Use anhydrous THF or DCM to minimize hydrolysis. Monitor reaction progress via in situ FTIR for sulfonyl chloride consumption (C=O stretch at ~1770 cm⁻¹) .

Data Contradiction Analysis

Q. Conflicting reports on reactivity with nucleophiles: How to validate?

- Methodological Answer :

- Competitive Experiments : Compare reactivity with primary vs. secondary amines under identical conditions (e.g., 0°C in DCM). Use LC-MS to quantify adduct formation.

- Computational Modeling : Perform DFT calculations to assess the electrophilicity of the chlorosulfonyl group, identifying steric or electronic barriers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.